N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
1,3,4-Thiadiazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular effects .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of an acid hydrazide with a carbon disulfide in the presence of a base to form a 1,3,4-thiadiazole ring . The specific synthesis process for “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide” is not available in the literature I have access to.
Scientific Research Applications
Synthesis and Chemical Properties
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide is a chemical compound with various applications in scientific research. Its synthesis involves the cyclization of thioamide with 2-chloroacetoacetate, resulting in high yields. The compound's structures are typically established using techniques such as IR, 1H NMR, and MS spectra, providing detailed insights into its chemical properties (Tang Li-jua, 2015).
Applications in Coordination Chemistry
This compound has notable applications in the field of coordination chemistry. It serves as a precursor for the synthesis of strongly fluorescing silver(I) complexes. These complexes, characterized by X-ray crystallography and photoluminescence properties, are investigated for their potential in various applications including emissive materials (S. Demir et al., 2019).
Anticancer Potential
The compound has been explored in the context of anticancer research. Derivatives containing thiadiazole scaffolds have shown promising in vitro anticancer activity against several human cancer cell lines. These studies involve evaluating the compound's efficacy in inhibiting cancer cell growth and understanding its mechanism of action through molecular docking studies (S. Tiwari et al., 2017).
Solvent-Free Synthesis Methods
Advancements in solvent-free synthesis methods have also been explored with this compound. The development of such methods offers advantages like reduced environmental impact and simplified work-up procedures. This approach is particularly relevant for the synthesis of heterocyclic derivatives, which are significant in various pharmaceutical applications (Zheng Li et al., 2006).
Antimicrobial and Antitubercular Activity
The compound and its derivatives have been studied for their antimicrobial and antitubercular activities. These studies focus on understanding the compound's ability to inhibit the growth of various microorganisms and Mycobacterium tuberculosis, contributing to the development of new treatments for infectious diseases (K. Reddy et al., 2014).
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety, such as this one, have been found to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial effects .
Mode of Action
It is suggested that the presence of the =n-c-s- moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are responsible for their diverse biological activities .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
It is known that 1,3,4-thiadiazole derivatives can have diverse effects on cells due to their wide range of biological activities .
Action Environment
It is known that the stability and activity of 1,3,4-thiadiazole derivatives can be influenced by various factors, including the presence of the =n-c-s- moiety and strong aromaticity of the ring .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-3-11-16-17-14(20-11)15-13(18)12-8(2)9-6-4-5-7-10(9)19-12/h4-7H,3H2,1-2H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSSGFPQXUOBCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(C3=CC=CC=C3O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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